5-Bromo-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid

Description

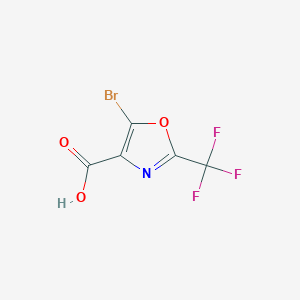

5-Bromo-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole core substituted with bromine (Br) at position 5, a trifluoromethyl (CF₃) group at position 2, and a carboxylic acid (-COOH) moiety at position 4. This structure combines electron-withdrawing groups (Br, CF₃) with a polar carboxylic acid, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name |

5-bromo-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrF3NO3/c6-2-1(3(11)12)10-4(13-2)5(7,8)9/h(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSVAKMLDOHRDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(OC(=N1)C(F)(F)F)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240605-58-6 | |

| Record name | 5-bromo-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

Introduction of the Bromine Atom: Bromination can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide (CO2) under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Substitution Reactions at the Bromine Position

The bromine atom at position 5 serves as a versatile site for nucleophilic substitution (SNAr) due to the electron-withdrawing effects of the trifluoromethyl and carboxylic acid groups. Key reactions include:

Mechanistic Notes :

-

The trifluoromethyl group enhances the electrophilicity of the oxazole ring, facilitating SNAr at C-5 .

-

Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing transition states .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization at the bromine site:

Key Observations :

-

C-5 selectivity arises from the electron-deficient oxazole ring, favoring oxidative addition at bromine .

-

Steric hindrance from the trifluoromethyl group limits coupling efficiency at C-2 .

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety undergoes standard derivatization:

Thermal Stability :

Decarboxylation occurs above 150°C, forming gaseous CO₂ and the parent oxazole .

Oxazole Ring Modifications

The electron-deficient oxazole ring participates in cycloadditions and electrophilic substitutions:

Electronic Effects :

-

The trifluoromethyl group directs electrophiles to C-4 due to its meta-directing nature .

-

Ring-opening reactions under strong acidic/basic conditions are uncommon, preserving heterocyclic integrity .

Comparative Reactivity with Analogues

The trifluoromethyl group uniquely influences reactivity compared to other substituents:

| Compound | Key Reaction Difference | Source |

|---|---|---|

| 5-Bromo-2-methyloxazole-4-carboxylic acid | Lower electrophilicity at C-5; slower SNAr | |

| 5-Bromo-2-phenyloxazole-4-carboxylic acid | Enhanced π-stacking in cross-coupling |

Scientific Research Applications

Chemistry

In synthetic chemistry, 5-Bromo-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid is used as a building block for creating more complex heterocyclic compounds. It participates in various reactions such as substitution, oxidation, reduction, and coupling reactions like Suzuki-Miyaura coupling.

Biology

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Activity : Studies have shown that it possesses antibacterial properties against various strains of bacteria. For instance, a study demonstrated the compound's effectiveness against Escherichia coli with a minimum inhibitory concentration (MIC) of 25 µg/mL .

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 50 | Moderate |

| Escherichia coli | 25 | Strong |

| Klebsiella pneumoniae | 100 | Weak |

| Bacillus cereus | 75 | Moderate |

The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Medicine

In medicinal chemistry, the compound is explored as a precursor for drug development. Its structural features allow for modifications that can enhance pharmacokinetic properties. Studies have indicated potential cytotoxic effects against human cancer cell lines, suggesting applications in oncology .

Industrial Applications

This compound is utilized in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for developing new materials with desired functionalities.

Case Studies

- Antibacterial Activity Study : A comprehensive evaluation was conducted on the antibacterial efficacy of this compound against various bacterial strains using the MIC method.

- Cytotoxicity Evaluation : Investigations into cytotoxicity revealed moderate effects on leukemia cell lines, indicating potential therapeutic applications in cancer treatment.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties are best contextualized through comparisons with analogs, including brominated trifluoromethyl benzoic acids, substituted oxazoles, and triazole derivatives.

Brominated Trifluoromethyl Benzoic Acids

These compounds share the Br and CF₃ substituents but on a benzoic acid scaffold rather than an oxazole ring. Key examples:

- 3-Bromo-4-(trifluoromethyl)benzoic acid (C₈H₄BrF₃O₂, MW 269.01): Substitutions at meta and para positions on the benzene ring reduce ring strain compared to oxazole derivatives. The absence of a heterocycle decreases polarity but enhances thermal stability .

| Compound | Molecular Formula | Substituent Positions | Molecular Weight | Key Properties |

|---|---|---|---|---|

| 5-Bromo-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid | Likely C₅HBrF₃N₂O₃ | Oxazole (2-CF₃, 4-COOH, 5-Br) | ~252.98 (estimated) | High polarity, moderate acidity, heterocyclic reactivity |

| 3-Bromo-4-(trifluoromethyl)benzoic acid | C₈H₄BrF₃O₂ | Benzene (3-Br, 4-CF₃, 1-COOH) | 269.01 | Lower polarity, high thermal stability |

| 5-Bromo-2-(trifluoromethyl)benzoic acid | C₈H₄BrF₃O₂ | Benzene (2-CF₃, 5-Br, 1-COOH) | 269.01 | Steric hindrance, slower reaction kinetics |

Substituted Oxazole Derivatives

- However, the CF₃ group in the target compound offers stronger electron-withdrawing effects, which may stabilize negative charges in intermediates .

- 5-(4-Bromo-2,5-difluoro-phenyl)oxazole-4-carboxylic acid : Additional fluorine atoms enhance electronegativity and metabolic stability but reduce solubility in aqueous media compared to the target compound .

Triazole Analogs

- 5-Bromo-1H-1,2,3-triazole-4-carboxylic acid (C₃H₂BrN₃O₂, MW 191.97): The triazole ring’s higher nitrogen content increases polarity and hydrogen-bonding capacity, improving solubility but reducing lipid bilayer penetration compared to oxazole derivatives. The absence of CF₃ further diminishes electron-withdrawing effects .

Key Differentiators and Implications

- Electronic Effects : The CF₃ group in the target compound enhances acidity (pKa ~2–3) compared to benzoic acids (pKa ~4–5), favoring ionization in physiological conditions.

- Reactivity : The oxazole ring’s heterocyclic nature facilitates nucleophilic substitution at the Br position, whereas benzoic acid derivatives are more prone to electrophilic aromatic substitution.

Biological Activity

5-Bromo-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic organic compound that has garnered attention for its potential biological activities. This compound features a bromine atom, a trifluoromethyl group, and a carboxylic acid group attached to an oxazole ring, which contributes to its unique chemical properties and biological functions. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

The molecular structure of this compound can be summarized as follows:

- Molecular Formula : C6H3BrF3N1O2

- CAS Number : 1240605-58-6

- Molecular Weight : 241.99 g/mol

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially increasing its biological activity .

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group may facilitate enhanced binding affinity and selectivity towards these targets. The compound has been investigated for various applications, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further development in treating infections.

- Anticancer Properties : There is ongoing research into the potential anticancer effects of this compound, particularly in relation to its ability to modulate signaling pathways involved in cancer progression .

Biological Activity Data Table

Case Studies

-

Antimicrobial Evaluation :

A study evaluated the antimicrobial properties of several oxazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential use in developing new antibiotics. -

Anticancer Research :

Research focusing on the structure-activity relationship (SAR) of isoxazole derivatives revealed that modifications at the C-4 position can enhance anticancer potency. The inclusion of the trifluoromethyl group was found to improve lipophilicity and overall bioactivity in cancer cell lines .

Q & A

Q. What are the common synthetic routes for preparing 5-bromo-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid?

Methodological Answer:

- Step 1: Oxazole Core Formation : Cyclization of β-keto esters or amides with nitriles under acidic conditions (e.g., using PCl₃ or H₂SO₄) can generate the oxazole ring .

- Step 2: Trifluoromethylation : Introduce the trifluoromethyl group via electrophilic substitution using CF₃I or transition-metal-catalyzed cross-coupling (e.g., Cu-mediated reactions with CF₃SO₂Na) .

- Step 3: Bromination : Regioselective bromination at the 5-position using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C) .

- Step 4: Carboxylic Acid Functionalization : Hydrolysis of ester precursors (e.g., methyl esters) with aqueous NaOH or LiOH in THF/MeOH .

Q. How should researchers purify this compound to ensure high purity for biological assays?

Methodological Answer:

- Recrystallization : Use solvent systems like ethyl acetate/hexane or methanol/water, leveraging solubility differences observed in related brominated oxazoles (mp 149–150°C for analogous compounds) .

- Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% EtOAc in hexane) to separate brominated byproducts .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for analytical validation .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M-H]⁻ at m/z ≈ 284 (C₆H₂BrF₃NO₃⁻) .

- FTIR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can regioselective bromination at the 5-position be optimized to avoid di- or tri-brominated byproducts?

Methodological Answer:

- Solvent Control : Use DMF or DCE to stabilize reactive intermediates and reduce over-bromination .

- Stoichiometry : Limit NBS to 1.1 equivalents and monitor reaction progress via TLC.

- Temperature Modulation : Conduct reactions at 0°C to slow kinetics, favoring mono-bromination (as seen in thiazole analogs) .

- Computational Modeling : DFT calculations predict electron density at the 5-position, guiding reagent selection (e.g., Br₂ vs. NBS) .

Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation products form?

Methodological Answer:

- Acidic Conditions (pH < 3) : Protonation of the oxazole nitrogen leads to ring-opening, forming α-keto carboxylic acid derivatives. Monitor via HPLC .

- Basic Conditions (pH > 10) : Hydrolysis of the carboxylic acid group to carboxylate salts, reversible upon neutralization .

- Thermal Stability : Decomposition above 150°C (observed in related brominated oxazoles) releases CO₂ and Br₂; use TGA/DSC for analysis .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected ¹H NMR splitting)?

Methodological Answer:

- Variable Temperature (VT) NMR : Assess dynamic effects (e.g., hindered rotation of CF₃ groups) by collecting spectra at 25°C and -40°C .

- 2D NMR (COSY, NOESY) : Map coupling networks to distinguish between structural isomers (e.g., bromine at 5- vs. 4-position) .

- Comparative Analysis : Cross-reference with spectral libraries of structurally similar compounds (e.g., 5-bromo-4-methyl-2-phenyl-1,3-oxazole, δ 7.2–7.8 ppm for aryl protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.